molecular formula C19H30N6O B12239124 2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12239124
M. Wt: 358.5 g/mol
InChI Key: LLGUQCQEXACPPL-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The tert-butyl, ethyl, and methyl groups are introduced via alkylation reactions using corresponding alkyl halides in the presence of a strong base such as sodium hydride.

    Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Oxadiazole Formation: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The piperazine and pyrimidine rings can undergo various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine and oxadiazole rings makes it a candidate for binding to various biological targets.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine: Lacks the ethyl group, which may affect its binding affinity and selectivity.

    2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}benzene: Substitutes the pyrimidine core with a benzene ring, potentially altering its chemical reactivity and biological activity.

Uniqueness

The unique combination of the tert-butyl, ethyl, and methyl groups, along with the piperazine and oxadiazole rings, gives 2-Tert-butyl-5-ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H30N6O

Molecular Weight

358.5 g/mol

IUPAC Name

5-[[4-(2-tert-butyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C19H30N6O/c1-7-15-13(2)20-18(19(4,5)6)22-17(15)25-10-8-24(9-11-25)12-16-21-14(3)23-26-16/h7-12H2,1-6H3

InChI Key

LLGUQCQEXACPPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N2CCN(CC2)CC3=NC(=NO3)C)C(C)(C)C)C

Origin of Product

United States

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